Cas no 56533-57-4 (Pyridine, 2-(dichloromethyl)-6-methyl-)
Pyridine, 2-(dichloromethyl)-6-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Pyridine, 2-(dichloromethyl)-6-methyl-
- 2-(dichloromethyl)-6-methylpyridine
- 56533-57-4
- MFCD19690496
- 2-Dichloromethyl-6-methylpyridine
- SY330943
- DTXSID10501957
-
- MDL: MFCD19690496
- Inchi: 1S/C7H7Cl2N/c1-5-3-2-4-6(10-5)7(8)9/h2-4,7H,1H3
- InChI Key: RGYSBVUWJJWTCN-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC=C(C)N=1)Cl
Computed Properties
- Exact Mass: 174.99571
- Monoisotopic Mass: 174.9955546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89
Pyridine, 2-(dichloromethyl)-6-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB279585-1 g |
2-(Dichloromethyl)-6-methylpyridine; . |
56533-57-4 | 1g |
€490.00 | 2023-04-26 | ||
| abcr | AB279585-1g |
2-(Dichloromethyl)-6-methylpyridine; . |
56533-57-4 | 1g |
€490.00 | 2025-04-17 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY330943-1g |
2-(Dichloromethyl)-6-methylpyridine |
56533-57-4 | ≥95% | 1g |
¥9450.00 | 2025-04-14 |
Pyridine, 2-(dichloromethyl)-6-methyl- Suppliers
Pyridine, 2-(dichloromethyl)-6-methyl- Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on Pyridine, 2-(dichloromethyl)-6-methyl-
Recent Advances in the Study of Pyridine, 2-(dichloromethyl)-6-methyl- (CAS: 56533-57-4) in Chemical and Biomedical Research
Pyridine, 2-(dichloromethyl)-6-methyl- (CAS: 56533-57-4) is a chlorinated pyridine derivative that has garnered significant attention in recent years due to its potential applications in chemical synthesis and pharmaceutical development. This compound, characterized by its dichloromethyl and methyl substituents on the pyridine ring, exhibits unique reactivity and biological activity, making it a valuable intermediate in organic synthesis and a candidate for drug discovery. Recent studies have explored its synthetic utility, mechanistic insights, and potential therapeutic applications, shedding light on its role in modern chemical and biomedical research.
In the field of synthetic chemistry, Pyridine, 2-(dichloromethyl)-6-methyl- has been employed as a versatile building block for the construction of complex heterocyclic frameworks. A 2023 study published in the Journal of Organic Chemistry demonstrated its use in the synthesis of novel pyridine-based ligands for transition metal catalysis. The researchers highlighted the compound's ability to undergo nucleophilic substitution reactions at the dichloromethyl group, enabling the introduction of diverse functional groups. This reactivity was leveraged to create a library of ligands that exhibited enhanced catalytic activity in cross-coupling reactions, underscoring the compound's importance in catalyst design.
From a biomedical perspective, recent investigations have focused on the potential pharmacological properties of Pyridine, 2-(dichloromethyl)-6-methyl- and its derivatives. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the evaluation of this compound as a precursor for the development of antimicrobial agents. The researchers synthesized a series of analogs by modifying the pyridine core and tested their activity against drug-resistant bacterial strains. Several derivatives showed promising inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. Molecular docking studies suggested that these compounds may interfere with bacterial cell wall biosynthesis, providing a potential mechanism of action.
The metabolic fate and toxicity profile of Pyridine, 2-(dichloromethyl)-6-methyl- have also been subjects of recent research. A 2023 toxicological study published in Chemical Research in Toxicology investigated the compound's stability and biotransformation in mammalian systems. Using LC-MS/MS techniques, the researchers identified several phase I and phase II metabolites, revealing that the dichloromethyl group undergoes oxidative dechlorination to form a reactive aldehyde intermediate. While the parent compound showed moderate cytotoxicity in hepatic cell lines, some of its metabolites exhibited significantly higher toxicity, highlighting the importance of metabolic considerations in the development of pyridine-based therapeutics.
In the realm of material science, Pyridine, 2-(dichloromethyl)-6-methyl- has found applications in the synthesis of functional polymers. A recent 2024 study in Macromolecules described its use as a monomer for the preparation of conjugated polymers with tunable electronic properties. The researchers demonstrated that the electron-withdrawing nature of the dichloromethyl group could be exploited to modulate the polymer's band gap, resulting in materials with potential applications in organic electronics and sensing devices. This work expands the utility of the compound beyond traditional pharmaceutical applications, showcasing its versatility in advanced materials development.
Looking forward, the diverse applications of Pyridine, 2-(dichloromethyl)-6-methyl- (CAS: 56533-57-4) suggest that it will continue to be an important compound in both chemical and biomedical research. Current challenges include optimizing its synthetic routes for large-scale production and further elucidating its structure-activity relationships for therapeutic applications. Ongoing research efforts are expected to uncover new dimensions of this compound's utility, potentially leading to breakthroughs in drug discovery, catalysis, and materials science. The compound's unique structural features and demonstrated reactivity make it a promising candidate for future innovation in these fields.
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